molecular formula C19H16BrN3O3 B2548881 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 1903039-65-5

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No. B2548881
CAS RN: 1903039-65-5
M. Wt: 414.259
InChI Key: MANAPEBSOYGYOF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a bromopyridinyl group, a pyrrolidinyl group, and a hydroxyquinolinyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The compound contains several functional groups that are likely to be reactive. The bromopyridinyl group, for example, is a good leaving group and could participate in nucleophilic substitution reactions . The pyrrolidinyl group could potentially undergo reactions at the nitrogen atom. The hydroxyquinolinyl group could participate in reactions involving the hydroxyl group or the aromatic ring .

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds containing bromopyridine and hydroxyquinoline units are widely used in organic synthesis. For instance, bromopyridines are pivotal in cross-coupling reactions, serving as precursors for the synthesis of complex organic molecules (Potikha, Sypchenko, & Kovtunenko, 2013). Hydroxyquinolines, on the other hand, find applications in the synthesis of heterocyclic compounds, which are of significant interest in developing pharmaceuticals and agrochemicals. The combination of these units in a single molecule could enhance its utility as an intermediate in the synthesis of diverse organic compounds.

Medicinal Chemistry and Drug Discovery

Hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For example, quinoline and its derivatives have been studied for their potential in the synthesis of metal complexes with biological activities (Mondal, Drew, & Ghosh, 2009). The incorporation of a bromopyridine moiety could further modulate the biological activity of such compounds, offering new avenues for drug discovery and development.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c20-15-5-3-8-21-18(15)26-12-7-9-23(11-12)19(25)14-10-17(24)22-16-6-2-1-4-13(14)16/h1-6,8,10,12H,7,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANAPEBSOYGYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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